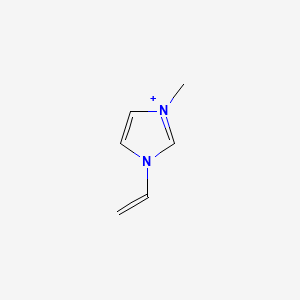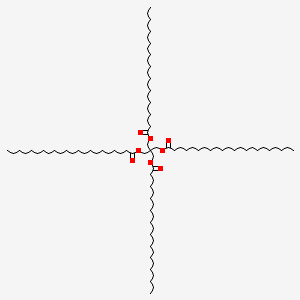
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE is a derivative of adamantane, a tricyclic cage compound with the formula C10H16.
Métodos De Preparación
The synthesis of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE typically involves the functionalization of adamantane through radical or carbocation intermediates. Industrial production methods often rely on pre-functionalized adamantyl substrates and may involve harsh conditions to achieve the necessary transformations .
Análisis De Reacciones Químicas
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-THF complexes for reduction and various oxidizing agents for oxidative transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with diverse functional groups such as alkenes, alkynes, and carbonyl groups .
Aplicaciones Científicas De Investigación
Additionally, it has been explored for its use in nanomaterials and catalysis due to its unique structural and biological properties . The compound’s ability to undergo selective C-H functionalization makes it a valuable building block for the synthesis of various functionalized adamantane derivatives .
Mecanismo De Acción
The mechanism of action of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s structural properties allow it to interact with biological molecules, leading to its observed antiviral and neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE can be compared with other similar compounds such as amantadine, rimantadine, and memantine . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used for its neuroprotective properties . The unique functionalization of this compound distinguishes it from these other compounds and contributes to its specific properties and applications .
Propiedades
Número CAS |
14208-99-2 |
|---|---|
Fórmula molecular |
C14H26ClNO |
Peso molecular |
259.81 g/mol |
Nombre IUPAC |
2-[2-(1-adamantyl)ethylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c16-4-3-15-2-1-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15-16H,1-10H2;1H |
Clave InChI |
DIIMOZWYSXJOFG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
Key on ui other cas no. |
14208-99-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)







